molecular formula C20H31N3O B277736 N-cyclohexyl-4-(4-isopropylphenyl)-1-piperazinecarboxamide

N-cyclohexyl-4-(4-isopropylphenyl)-1-piperazinecarboxamide

Cat. No. B277736
M. Wt: 329.5 g/mol
InChI Key: DYIDUEXKNULDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(4-isopropylphenyl)-1-piperazinecarboxamide, commonly known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

CPP acts as an NMDA receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions. This blockade results in the inhibition of the NMDA receptor-mediated neurotransmission, which is involved in learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
CPP has been shown to have both positive and negative effects on biochemical and physiological processes. CPP has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and other neurological disorders. CPP has also been shown to have anxiolytic and antidepressant effects in animal models of depression and anxiety. However, CPP has been shown to have negative effects on locomotor activity and motor coordination, which limits its use in certain experimental paradigms.

Advantages and Limitations for Lab Experiments

CPP has several advantages for use in lab experiments. CPP is a selective and potent NMDA receptor antagonist, which allows for the precise manipulation of NMDA receptor-mediated neurotransmission. CPP is also stable and easy to handle, which makes it a convenient tool for experimental use. However, CPP has limitations in terms of its effects on motor coordination and locomotor activity, which limits its use in certain experimental paradigms.

Future Directions

CPP has several potential future directions for research. CPP could be further studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. CPP could also be studied for its potential use in the treatment of depression, anxiety, and addiction. Additionally, CPP could be further studied for its effects on biochemical and physiological processes, including its effects on learning, memory, and synaptic plasticity.

Synthesis Methods

CPP is synthesized by the reaction of cyclohexylamine with 4-isopropylphenylpiperazine in the presence of a carboxylic acid derivative. The reaction is carried out under controlled temperature and pressure conditions, and the resulting CPP is purified by recrystallization.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, psychiatry, and pharmacology. CPP is known to act as an NMDA receptor antagonist, which makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. CPP has also been studied for its potential use in the treatment of depression, anxiety, and addiction.

properties

Product Name

N-cyclohexyl-4-(4-isopropylphenyl)-1-piperazinecarboxamide

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

N-cyclohexyl-4-(4-propan-2-ylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H31N3O/c1-16(2)17-8-10-19(11-9-17)22-12-14-23(15-13-22)20(24)21-18-6-4-3-5-7-18/h8-11,16,18H,3-7,12-15H2,1-2H3,(H,21,24)

InChI Key

DYIDUEXKNULDNK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CCCCC3

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CCCCC3

Origin of Product

United States

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